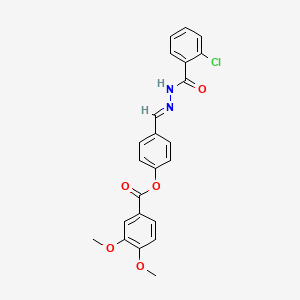
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a chemical compound with the molecular formula C21H13Cl3N2O3. It belongs to the class of benzoylcarbohydrazones and contains both aromatic and carbonyl functional groups.
Structure: The compound consists of a phenyl ring substituted with a 3,4-dimethoxybenzoate group and a hydrazono group attached to the phenyl ring via a chlorobenzoyl moiety.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction between 3,4-dimethoxybenzoic acid and 2-chlorobenzoyl chloride, followed by the addition of hydrazine hydrate to form the hydrazide intermediate. Finally, the hydrazide reacts with phenyl isocyanate to yield the target compound.
Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., dichloromethane or chloroform) with appropriate catalysts.
Industrial Production: While industrial-scale production details are scarce, researchers often synthesize this compound in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like hydrazine hydrate, phenyl isocyanate, and chlorobenzoyl chloride are essential for its synthesis.
Major Products: The primary product is the target compound itself, but by-products may form during the synthetic process.
Scientific Research Applications
Biology: Its biological activity (if any) remains an area of investigation.
Medicine: No specific medical applications are well-documented.
Industry: Limited information exists regarding industrial applications.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is lacking. Further research is needed to understand its interactions with biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
478630-10-3 |
|---|---|
Molecular Formula |
C23H19ClN2O5 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H19ClN2O5/c1-29-20-12-9-16(13-21(20)30-2)23(28)31-17-10-7-15(8-11-17)14-25-26-22(27)18-5-3-4-6-19(18)24/h3-14H,1-2H3,(H,26,27)/b25-14+ |
InChI Key |
XAQBAWDTOUEUHP-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















